REACTION_CXSMILES
|
C(OC([C:6]1([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([CH:19]([CH3:25])[C:20]([O:22]CC)=[O:21])=[CH:15][CH:14]=2)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.Br>O1CCOCC1>[O:11]=[C:7]1[CH2:8][CH2:9][CH2:10][CH:6]1[CH2:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]([CH3:25])[C:20]([OH:22])=[O:21])=[CH:17][CH:18]=1
|
Name
|
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C(CCC1)=O)CC1=CC=C(C=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
|
CUSTOM
|
Details
|
to give an yellow oily substance
|
Type
|
DISTILLATION
|
Details
|
The product was subjected to a vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)CC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |